molecular formula C22H15Cl2F3N2 B2932866 1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole CAS No. 400074-09-1

1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole

Cat. No. B2932866
CAS RN: 400074-09-1
M. Wt: 435.27
InChI Key: YUMLBSNCKFVAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a useful research compound. Its molecular formula is C22H15Cl2F3N2 and its molecular weight is 435.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization Techniques

Indole derivatives, including those similar in structure to 1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole, have been synthesized and functionalized through various methods. The palladium-catalyzed reactions stand out for their tolerance to a wide range of functionalities, allowing for the synthesis of complex molecules efficiently. Such methods have revolutionized the way organic chemists approach the synthesis of biologically active compounds and pharmaceuticals (Cacchi & Fabrizi, 2005). Additionally, the synthesis of indole derivatives through Fischer indolization of hydrazones demonstrates a promising avenue for producing antineoplastic agents, underscoring the therapeutic potential of these compounds (Nguyen et al., 1990).

Catalysis and Material Science

Indole-based palladacycles, designed from bi- and tridentate ligands with an indole core, have shown significant efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. These findings illustrate the versatility of indole derivatives in catalytic applications, paving the way for more sustainable and efficient chemical processes (Singh et al., 2017).

Pharmaceutical Research

The structural modification of indoles to produce antineoplastic agents reveals the importance of these compounds in the development of new cancer therapies. The transformation of indole derivatives into compounds with significant antitumor activity highlights their potential in medicinal chemistry (Nguyen et al., 1990).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N2/c1-13-20(21-18(24)10-15(11-28-21)22(25,26)27)17-4-2-3-5-19(17)29(13)12-14-6-8-16(23)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMLBSNCKFVAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole

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